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Compound of Interest

Compound Name:

Cyclohexylmethyl 4-(N'-

octylcarbamimidoyl)benzoate--

hydrogen chloride (1/1)

Cat. No.: B1681800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical guide on the physicochemical properties of

the novel small molecule, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. Due to the

absence of published experimental data for this specific compound, this guide presents

predicted properties generated through computational modeling, alongside detailed,

standardized experimental protocols for the future determination of these characteristics. This

guide is intended to serve as a foundational resource for researchers and drug development

professionals interested in the evaluation and potential development of this and similar

molecules. The synthesis of this compound is presumed to follow standard esterification and

amidine formation pathways.

Chemical Structure and Predicted Physicochemical
Properties
The chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate was

determined from its IUPAC name. Based on this structure, key physicochemical properties

were predicted using computational methods. These properties are essential for understanding
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the molecule's potential behavior in biological systems and for guiding formulation and

development strategies.

Chemical Structure:

IUPAC Name: Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate

Molecular Formula: C23H37N2O2+

SMILES: CCCCCCCC/N=C(\N)/c1ccc(cc1)C(=O)OCC2CCCCC2

Table 1: Predicted Physicochemical Properties of Cyclohexylmethyl 4-(N'-

octylcarbamimidoyl)benzoate
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Property Predicted Value
Significance in Drug
Development

Molecular Weight 373.56 g/mol

Influences absorption,

distribution, and metabolism.

Generally, lower molecular

weight is preferred for oral

bioavailability.

logP (Octanol-Water Partition

Coefficient)
6.2

Indicates high lipophilicity,

suggesting good membrane

permeability but potentially

poor aqueous solubility and

high plasma protein binding.

Topological Polar Surface Area

(TPSA)
65.5 Å²

A measure of the polar surface

area, which is a good predictor

of drug transport properties.

Values under 140 Å² are

generally associated with good

cell membrane permeability.

Hydrogen Bond Donors 2

The number of hydrogen

atoms attached to

electronegative atoms. Fewer

than 5 is desirable for good

oral bioavailability (Lipinski's

Rule of Five).

Hydrogen Bond Acceptors 4

The number of electronegative

atoms. Fewer than 10 is

desirable for good oral

bioavailability (Lipinski's Rule

of Five).

Rotatable Bonds 12 Indicates molecular flexibility. A

higher number of rotatable

bonds can lead to a larger

conformational space and
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potentially promiscuous

binding.

Experimental Protocols
The following are detailed methodologies for the experimental determination of key

physicochemical properties. These protocols are standard in the pharmaceutical industry and

provide a basis for empirical validation of the predicted values.

Determination of Octanol-Water Partition Coefficient
(logP)
The Shake-Flask method is a classical and reliable technique for determining the logP of a

compound.[1]

Protocol:

Preparation of Solutions: Prepare a stock solution of Cyclohexylmethyl 4-(N'-

octylcarbamimidoyl)benzoate in a suitable solvent. Also, prepare n-octanol and water that

have been mutually saturated by stirring together for 24 hours and then allowing the phases

to separate.

Partitioning: Add a known volume of the stock solution to a flask containing a known volume

of the pre-saturated n-octanol and water. The total concentration of the compound should not

exceed 0.01 M.

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant

temperature (e.g., 25°C) to allow for the distribution of the compound between the two

phases to reach equilibrium.

Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and

aqueous phases.

Quantification: Carefully sample each phase and determine the concentration of the

compound using a suitable analytical method, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

logarithm (base 10) of this value.

Determination of Aqueous Solubility
The kinetic solubility assay is a high-throughput method commonly used in early drug discovery

to assess the solubility of compounds in aqueous buffer.[2]

Protocol:

Stock Solution Preparation: Prepare a high-concentration stock solution of Cyclohexylmethyl

4-(N'-octylcarbamimidoyl)benzoate in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to

achieve the final desired concentrations and a final DMSO concentration of typically 1-2%.

Incubation and Precipitation: Incubate the plate at room temperature for a set period (e.g., 2

hours) to allow for precipitation of the compound.

Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to measure

the extent of precipitation. The kinetic solubility is defined as the concentration at which the

compound begins to precipitate.

Hypothetical Signaling Pathway and Drug
Development Workflow
Given the chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, which

contains a positively charged amidine group, it is plausible that it could interact with targets

such as G-protein coupled receptors (GPCRs) or ion channels, which often have negatively

charged binding pockets. The following sections describe a hypothetical signaling pathway this

molecule might modulate and a typical drug development workflow.

Hypothetical GPCR Signaling Pathway
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This diagram illustrates a hypothetical signaling cascade initiated by the binding of

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate to a Gq-coupled GPCR.
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Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Small Molecule Drug Development Workflow
The following diagram outlines a typical workflow for the discovery and development of a small

molecule drug candidate.
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Caption: A generalized small molecule drug development workflow.
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Conclusion
This technical guide provides a summary of the predicted physicochemical properties of

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and outlines standard experimental

protocols for their determination. The included hypothetical signaling pathway and drug

development workflow offer a conceptual framework for the potential investigation of this

molecule. It is imperative that the predicted properties are confirmed through rigorous

experimental validation to accurately assess the potential of this compound as a drug

candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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